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Compound of Interest

Compound Name: N-Phenyldiethanolamine

Cat. No.: B092416

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for N-
Phenyldiethanolamine, a compound of interest in various chemical and pharmaceutical
applications. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Spectroscopic Data Summary

The spectroscopic data for N-Phenyldiethanolamine is summarized below, providing a quick
reference for its characteristic spectral features.

IH NMR Data

The proton NMR spectrum reveals the number of different kinds of protons and their immediate
chemical environment.
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. Chemical Shift e . .
Signal Multiplicity Integration Assignment
(3) ppm
1 ~7.2 Multiplet 2H Ar-H (meta)
) Ar-H (ortho,
2 ~6.7 Multiplet 3H
para)
3 ~3.8 Triplet 4H -N-CHa2-
4 ~3.6 Triplet 4H -CH2-OH
5 ~2.5 Singlet (broad) 2H -OH

13C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in
the molecule.

Signal Chemical Shift (6) ppm Assignment

1 ~148 Ar-C (quaternary, C-N)
2 ~129 Ar-CH (meta)

3 ~117 Ar-CH (para)

4 ~113 Ar-CH (ortho)

5 ~61 -CH2-OH

6 ~55 -N-CH2-

The IR spectrum highlights the functional groups present in N-Phenyldiethanolamine.
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Wavenumber (cm~?) Intensity Assignment
3350-3450 Strong, Broad O-H stretch (alcohol)
3000-3100 Medium C-H stretch (aromatic)
2850-2950 Medium C-H stretch (aliphatic)
1590-1610 Strong C=C stretch (aromatic ring)
1490-1510 Strong C=C stretch (aromatic ring)
1350-1450 Medium C-N stretch (aromatic amine)
1000-1100 Strong C-O stretch (primary alcohol)
240.760 Strong C-H bend (ortho-disubstituted
benzene)
680.700 Strong C-H bend (monosubstituted

benzene)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Relative Intensity Proposed Fragment
181 Moderate [M]* (Molecular lon)
150 High [M - CH20H]*

132 Moderate [M - CH20H - H20]*
120 Moderate [CeHsN(CH2)2]*

106 High [CeHsNCHs]*+

77 Moderate [CeHs]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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o Sample Preparation: Approximately 10-20 mg of N-Phenyldiethanolamine was dissolved in
0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The *H NMR spectrum was recorded on a 400 MHz spectrometer. Data
was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

e 13C NMR Acquisition: The 3C NMR spectrum was recorded on the same spectrometer at a
frequency of 100 MHz. The spectrum was obtained with broadband proton decoupling, a
spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

o Sample Preparation: A small amount of solid N-Phenyldiethanolamine was finely ground
with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed
into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The FT-IR spectrum was recorded using a Fourier Transform Infrared
spectrometer. The spectrum was collected over a range of 4000-400 cm~1! with a resolution
of 4 cm~1. A background spectrum of the KBr pellet was also recorded and subtracted from
the sample spectrum.

o Sample Introduction: A dilute solution of N-Phenyldiethanolamine in methanol was
introduced into the mass spectrometer via direct infusion.

« lonization: Electron lonization (EI) was used with an ionization energy of 70 eV.

e Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer,
scanning a mass-to-charge (m/z) range of 50-500.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of N-
Phenyldiethanolamine.
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Spectroscopic Analysis Workflow

The proposed electron ionization fragmentation pathway for N-Phenyldiethanolamine is
depicted below.
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N-Phenyldiethanolamine
[C10H15NO2]*
m/z = 181

[M - CH20H]*
m/z = 150

[M - CH20H - H20]* [CsHsN(CH2)2]*
m/z = 132 m/z = 120

[CeHsNCHS3]*
m/z = 106
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Proposed MS Fragmentation

» To cite this document: BenchChem. [Spectroscopic data analysis of N-Phenyldiethanolamine
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092416#spectroscopic-data-analysis-of-n-
phenyldiethanolamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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